molecular formula C4H9N5 B1614475 1-propyl-1H-tetrazol-5-amine CAS No. 5340-04-5

1-propyl-1H-tetrazol-5-amine

Cat. No.: B1614475
CAS No.: 5340-04-5
M. Wt: 127.15 g/mol
InChI Key: RUCUYFVAKOESSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-1H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and coordination chemistry. The compound’s structure consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it highly stable and versatile .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-tetrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of propylamine with sodium azide and triethyl orthoformate under acidic conditions. This method typically yields the desired tetrazole derivative with good efficiency .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to minimize environmental impact while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

1-propyl-1H-tetrazol-5-amine and its derivatives have shown promising antimicrobial properties. Research indicates that tetrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, several 5-substituted 1H-tetrazoles demonstrated in vitro antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with some compounds achieving inhibition zones comparable to standard antibiotics .

Antiviral Activity

Tetrazole compounds have also been investigated for their antiviral properties. Studies have shown that certain derivatives can inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Influenza A. For example, 5-(phosphonomethyl)-1H-tetrazole was noted for its ability to inhibit HSV-1 DNA polymerase, suggesting potential therapeutic applications in viral infections .

Antiparasitic Activity

The antiparasitic effects of tetrazole derivatives have been explored, particularly against Leishmania and Entamoeba histolytica. Compounds bearing the tetrazole ring structure exhibited potent activity against these parasites, with IC50 values indicating low cytotoxicity . This positions them as potential candidates for developing new treatments for parasitic diseases.

Energetic Materials

This compound is being explored as a component in advanced energetic materials. Its nitrogen-rich structure makes it suitable for applications in explosives and propellants. Research has indicated that tetrazole-based compounds can be synthesized to enhance the performance characteristics of traditional energetic materials, offering higher stability and energy output .

Synthesis of Functional Materials

Tetrazoles are versatile building blocks in organic synthesis. The ability to modify the tetrazole ring allows for the creation of various functional materials used in electronics, sensors, and catalysts. The synthesis of 5-substituted 1H-tetrazoles via multicomponent reactions has been highlighted as an efficient method to produce complex structures with potential applications in diverse fields .

Case Studies and Research Findings

Application AreaCompound/Study ReferenceKey Findings
AntimicrobialPMC7997635Demonstrated significant antibacterial activity against E. coli and S. aureus.
AntiviralPMC6272207Inhibitory effects on HSV replication; effective against RNA polymerases.
AntiparasiticPMC6272207Potent activity against Leishmania with low cytotoxicity compared to standard drugs.
Energetic MaterialsStierstorfer et al.Enhanced performance characteristics when integrated into energetic formulations.
Functional MaterialsChemical ReviewsVersatile applications in creating complex organic structures via multicomponent reactions.

Mechanism of Action

The mechanism of action of 1-propyl-1H-tetrazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions and interact with biological macromolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propyl-1H-tetrazol-5-amine stands out due to its unique propyl substituent, which can influence its chemical reactivity and biological activity. This structural variation allows for the exploration of different applications and potential therapeutic uses .

Biological Activity

1-Propyl-1H-tetrazol-5-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The biological activities of tetrazoles have garnered significant interest due to their potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing substituted tetrazoles, including microwave-assisted synthesis and the use of heterogeneous catalysts. For instance, a recent study highlighted the efficiency of microwave irradiation in producing 5-substituted 1H-tetrazoles with high yields and reduced reaction times .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown synergistic effects when combined with antimicrobial peptides against bacterial strains such as Bacillus anthracis and Staphylococcus aureus. The compound enhances the efficacy of traditional antibiotics by inhibiting the ClpXP protease, which is crucial for bacterial protein turnover and virulence .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeReference
Bacillus anthracisSynergistic with antibiotics
Staphylococcus aureusSynergistic with antimicrobial peptides

Cytotoxicity and Anti-HIV Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives containing this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most notable derivative was found to be more potent than its precursor thiourea compounds . Moreover, anti-HIV activity has been reported for certain derivatives of tetrazoles, suggesting a broader spectrum of biological activity .

Table 2: Cytotoxic Effects of Derivatives

CompoundCell Line TestedIC50 (µM)Reference
N-(4-nitrophenyl)-1H-tetrazol-5-amineA549 (lung cancer)15
N-(4-nitrophenyl)-1H-tetrazol-5-amineHTB-140 (breast cancer)20

Case Studies

Several case studies provide insights into the application and effectiveness of this compound in pharmaceutical research:

  • Synergistic Effects with Antibiotics : A study explored the use of this compound in combination with antibiotics against resistant strains of Staphylococcus aureus. The results indicated a marked increase in susceptibility when used alongside traditional treatments, showcasing its potential as an adjuvant therapy .
  • Development of Anticancer Agents : Another investigation focused on synthesizing new derivatives based on the tetrazole framework. These compounds were tested for their ability to inhibit cell proliferation in various cancer models, revealing promising results that warrant further exploration into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-propyl-1H-tetrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones under acidic or basic conditions. For example, diazonium salt formation using boron trifluoride etherate and nitrite reagents at low temperatures (-20°C) is a key step, as demonstrated in pyrazole-amine syntheses . Reaction optimization (e.g., continuous flow reactors, catalyst selection) improves selectivity and yield. Contradictions in yields may arise from variations in solvent systems (THF vs. ether) or stoichiometric ratios of reagents like 3-methylbutyl nitrite .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : 1H^1H NMR shows distinct peaks for the tetrazole ring protons (~8–9 ppm) and propyl chain signals (0.5–1.5 ppm for CH3_3, 1.2–1.8 ppm for CH2_2) .
  • IR : Stretching vibrations for N–H (3100–3500 cm1^{-1}) and C–N (1350–1500 cm1^{-1}) confirm amine and tetrazole functionalities .
  • X-ray Diffraction : Crystal structures reveal planar tetrazole rings and intermolecular hydrogen bonding, critical for validating molecular geometry .

Q. What thermodynamic properties of this compound are critical for stability assessments in storage and handling?

  • Methodological Answer : Key parameters include:

  • Enthalpy of Formation (ΔfH°) : Calculated via Gaussian 03 for gas-phase stability .
  • Thermal Decomposition Temperature : Determined by TGA/DSC, with decomposition typically >200°C for tetrazole derivatives .
  • Sublimation Enthalpy (ΔsubH) : Measured via calorimetry to predict volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?

  • Methodological Answer : Systematic screening of catalysts (e.g., BF3_3 vs. POCl3_3) and reaction kinetics analysis (via in-situ FTIR or HPLC) can identify optimal conditions. For example, BF3_3 etherate enhances diazonium salt stability in THF, while POCl3_3 may induce side reactions in polar solvents . Multivariate DOE (Design of Experiments) models are recommended to isolate critical variables.

Q. What computational methods are employed to predict the detonation properties of this compound-based energetic materials?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOF) and bond dissociation energies .
  • Detonation Velocity/Pressure : EXPLO5 v6.01 uses crystal density and HOF to predict performance (e.g., velocity >9000 m/s for nitro-functionalized salts) .
  • Sensitivity Analysis : Impact and friction sensitivity are modeled using the Kamlet-Jacobs equations .

Q. What strategies optimize the thermal stability of this compound salts for applications in high-performance explosives?

  • Methodological Answer :

  • Salt Formation : Nitrogen-rich counterions (e.g., ammonium, guanidinium) improve thermal stability (decomposition up to 299°C) .
  • Crystal Engineering : Metal-organic frameworks (MOFs) with potassium or sodium ions enhance structural rigidity, as seen in 2D coordination polymers .
  • Additive Screening : Stabilizers like graphitic carbon nitride reduce decomposition rates under thermal stress .

Q. How do substitution patterns on the tetrazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Fluorobenzyl or nitro groups at the 3-position increase antimicrobial potency by enhancing membrane permeability .
  • In Silico Docking : AutoDock Vina predicts binding affinities to bacterial enzyme targets (e.g., dihydrofolate reductase) .
  • In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains validates activity .

Properties

IUPAC Name

1-propyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCUYFVAKOESSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277699
Record name 1-propyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-04-5
Record name NSC3612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-propyl-1H-tetrazol-5-amine
1-propyl-1H-tetrazol-5-amine
1-propyl-1H-tetrazol-5-amine
1-propyl-1H-tetrazol-5-amine
1-propyl-1H-tetrazol-5-amine
1-propyl-1H-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.